Chamigrenal

Description

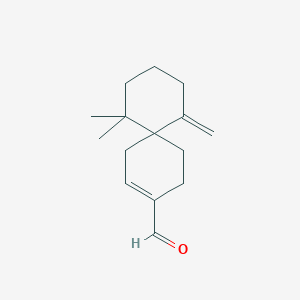

Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethyl-1-methylidenespiro[5.5]undec-9-ene-9-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-12-5-4-8-14(2,3)15(12)9-6-13(11-16)7-10-15/h6,11H,1,4-5,7-10H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSPQLDLFYGVAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(=C)C12CCC(=CC2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50941792 | |

| Record name | 7,7-Dimethyl-11-methylidenespiro[5.5]undec-2-ene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19912-84-6 | |

| Record name | Chamigrenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019912846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,7-Dimethyl-11-methylidenespiro[5.5]undec-2-ene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and History of Chamigrenal: A Technical Guide

Abstract

Chamigrenal, a naturally occurring sesquiterpenoid, has garnered attention within the scientific community for its notable biological activities. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological investigation of this compound, with a particular focus on β-chamigrenal. It details the initial isolation from Schisandra chinensis, elucidates its anti-inflammatory properties, and presents the underlying molecular mechanisms. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidation of key data, experimental methodologies, and pathway visualizations to facilitate further research and development efforts.

Discovery and History

The chamigrene class of sesquiterpenes, characterized by a spiro[5.5]undecane carbon framework, was first identified in the 1960s. The initial isolation of a related compound, β-chamigrene, was reported in 1967 by Ito et al.[1]. The aldehyde derivative, β-chamigrenal, was later isolated from the fruits of Schisandra chinensis, a plant with a long history in traditional medicine[2]. A significant publication by Choi et al. in 2014 detailed the isolation and characterization of β-chamigrenal and was the first to extensively investigate its anti-inflammatory potential[2]. This study established β-chamigrenal as a bioactive constituent of Schisandra chinensis and laid the groundwork for subsequent research into its pharmacological effects.

Chemical and Physical Properties

The chemical and physical properties of β-chamigrenal are summarized in the table below. These properties are essential for its identification, characterization, and synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂O | [3] |

| Molecular Weight | 218.33 g/mol | [3] |

| CAS Number | 19912-84-6 | [3] |

| IUPAC Name | 5,5-dimethyl-1-methylidenespiro[5.5]undec-9-ene-9-carbaldehyde | [3] |

| Appearance | Not specified in literature | |

| Melting Point | Not specified in literature | |

| Boiling Point | Not specified in literature | |

| Optical Rotation | Not specified in literature | |

| ¹H NMR Data | Not fully reported in literature | |

| ¹³C NMR Data | Not fully reported in literature |

Note: While the CAS number and molecular formula for this compound are available, comprehensive physical and spectroscopic data in the public domain are limited. The related compound, (-)-β-chamigrene, has a reported molecular formula of C₁₅H₂₄ and a molecular weight of 204.35 g/mol , with CAS number 18431-82-8[][5].

Biological Activity and Mechanism of Action

β-chamigrenal has demonstrated significant anti-inflammatory properties. The primary mechanism of action involves the suppression of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Inhibition of Nitric Oxide (NO) and Prostaglandin E₂ (PGE₂) Production

In a key study using RAW 264.7 macrophage cells, β-chamigrenal was shown to inhibit the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂), two critical mediators of the inflammatory response[2].

| Compound | Concentration (µM) | NO Inhibition (%) | PGE₂ Inhibition (%) | Reference |

| β-chamigrenal | 50 | 47.21 ± 4.54 | 51.61 ± 3.95 | [2] |

Molecular Mechanism

The anti-inflammatory effects of β-chamigrenal are mediated through the modulation of specific signaling pathways:

-

Nitric Oxide Synthesis: β-chamigrenal suppresses the activity of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of NO in response to inflammatory stimuli. However, it does not affect the expression of the iNOS protein itself[2].

-

Prostaglandin E₂ Synthesis: The compound prevents the upregulation of microsomal prostaglandin E synthase-1 (mPGES-1) expression, a key enzyme in the PGE₂ synthesis pathway. This effect is mediated by the inhibition of the early growth response factor-1 (Egr-1), a transcription factor for mPGES-1. Notably, β-chamigrenal does not affect the expression or activity of cyclooxygenase-2 (COX-2)[2].

Signaling Pathway

The following diagram illustrates the signaling pathway affected by β-chamigrenal in LPS-stimulated macrophages.

Caption: Signaling pathway of β-chamigrenal's anti-inflammatory action.

Biosynthesis

This compound belongs to the sesquiterpene family, which are biosynthesized from farnesyl pyrophosphate (FPP). The formation of the characteristic spirocyclic chamigrene skeleton proceeds through a series of enzymatic cyclizations.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of β-chamigrenal's anti-inflammatory activity.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: For experiments, cells are typically seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of β-chamigrenal for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the accumulation of nitrite (NO₂⁻), a stable metabolite of NO, in the cell culture supernatant.

-

Reagents:

-

Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Sodium Nitrite (NaNO₂) standard solution.

-

-

Protocol:

-

Prepare a standard curve of NaNO₂ in culture medium.

-

Collect 100 µL of cell culture supernatant from each well of a 96-well plate.

-

Add 50 µL of Griess Reagent A to each supernatant sample and standard.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.

-

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins, such as iNOS and mPGES-1.

-

Protocol:

-

Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% (w/v) non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, mPGES-1, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

-

Real-Time Polymerase Chain Reaction (RT-PCR) for Gene Expression

RT-PCR is employed to measure the mRNA expression levels of genes of interest, such as Egr-1.

-

Protocol:

-

RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Real-Time PCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers for Egr-1 and a housekeeping gene (e.g., GAPDH, β-actin), and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

-

Conclusion

This compound, particularly β-chamigrenal isolated from Schisandra chinensis, presents a promising natural product with well-defined anti-inflammatory properties. Its mechanism of action, involving the targeted suppression of the iNOS and mPGES-1 pathways, suggests its potential as a lead compound for the development of novel anti-inflammatory agents. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to build upon in their future investigations of this compound and its derivatives. Further studies are warranted to explore its in vivo efficacy, safety profile, and potential therapeutic applications.

References

The Biological Genesis and Natural Provenance of Chamigrenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chamigrenal, a notable sesquiterpenoid compound, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's biological origin and its natural sources. It delves into the biosynthetic pathways giving rise to its unique chamigrene core, summarizes the quantitative data available, and outlines established experimental protocols for its isolation and characterization. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Biological Origin and Natural Sources

This compound is a member of the chamigrene class of sesquiterpenoids, characterized by a spiro[5.5]undecane skeleton. Its natural occurrence has been identified in both terrestrial and marine organisms.

The primary terrestrial source of this compound is the fruit of Schisandra sphenanthera , a plant species used in traditional Chinese medicine. While the essential oil of the closely related Schisandra chinensis is known to contain β-chamigrene as a main component, specific quantitative data for this compound in S. sphenanthera remains a subject of ongoing research.

In the marine environment, chamigrene sesquiterpenoids, including derivatives structurally related to this compound, are prominently found in red algae of the genus Laurencia . These marine algae are recognized for their diverse and complex secondary metabolite profiles. Additionally, some chamigrene derivatives have been isolated from basidiomycete fungi, such as Antrodiella albocinnamomea , suggesting a broader distribution of this chemical scaffold in nature.

Table 1: Natural Sources of this compound and Related Chamigrene Sesquiterpenoids

| Organism Classification | Genus/Species | Compound Type | Reference(s) |

| Plant | Schisandra sphenanthera | This compound | [1] |

| Plant | Schisandra chinensis | β-chamigrene | |

| Marine Red Algae | Laurencia spp. | Chamigrene derivatives | [2][3][4] |

| Fungi | Antrodiella albocinnamomea | Chamigrene sesquiterpene | [5][6] |

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway for sesquiterpenoids, originating from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.

Three molecules of IPP and one molecule of DMAPP are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP) . The cyclization of FPP, catalyzed by specific terpene synthases, is the crucial step that determines the characteristic carbon skeleton of the resulting sesquiterpene.

For chamigrenes, the proposed biosynthetic cascade involves the protonation of the terminal double bond of FPP, followed by a series of cyclizations and rearrangements to form the distinctive spiro[5.5]undecane core. While the precise enzymatic machinery responsible for the synthesis of the chamigrene skeleton and the subsequent oxidation to yield the aldehyde functional group in this compound has not been fully elucidated, the general pathway is depicted below.

Experimental Protocols

Generalized Protocol for the Isolation of this compound from Schisandra sphenanthera

The following is a generalized protocol for the extraction and isolation of sesquiterpenoids from plant material, which can be adapted for this compound from S. sphenanthera.

1. Extraction:

-

Air-dried and powdered fruits of S. sphenanthera are extracted with a non-polar solvent such as hexane or petroleum ether at room temperature for 24-48 hours.

-

The extraction is repeated three times to ensure exhaustive extraction of the non-polar constituents.

-

The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.

2. Fractionation:

-

The crude extract is subjected to column chromatography on silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate, 9:1) and visualized under UV light and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

3. Purification:

-

Fractions containing compounds with similar TLC profiles to a this compound standard (if available) are combined and further purified.

-

Purification can be achieved by repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) using a normal or reverse-phase column.

4. Characterization:

-

The structure of the isolated pure compound is elucidated using spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to determine the proton and carbon framework and their connectivity.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups (e.g., the aldehyde group in this compound).

-

Optical Rotation: To determine the stereochemistry of the molecule.

-

Quantitative Data

Specific quantitative data for the concentration of this compound in its natural sources is limited in the currently available literature. The yield of chamigrene sesquiterpenoids can vary significantly based on the geographical location, season of collection, and the specific chemotype of the organism. Further research is required to establish a reliable quantitative profile of this compound in Schisandra sphenanthera and Laurencia species.

Conclusion

This compound is a fascinating sesquiterpenoid with established natural sources in both terrestrial plants and marine algae. Its biosynthesis is believed to follow the well-established pathways for sesquiterpene formation, although the specific enzymatic steps remain to be fully characterized. The provided generalized isolation protocol offers a starting point for researchers aiming to obtain pure this compound for further biological and pharmacological investigations. Future studies focusing on the quantification of this compound in its natural hosts and the elucidation of its complete biosynthetic pathway will be crucial for unlocking its full potential in drug discovery and development.

References

- 1. Schisandra Sphenanthera Fruit Extract (Explained + Products) [incidecoder.com]

- 2. A Unified Approach for the Enantioselective Synthesis of the Brominated Chamigrene Sesquiterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of Sesquiterpenes in Basidiomycetes: A Review [mdpi.com]

- 6. Synthesis of racemic β-chamigrene, a spiro[5.5]undecane sesquiterpene [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Chamigrenal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chamigrenal, a naturally occurring sesquiterpenoid, has garnered interest within the scientific community for its potential therapeutic applications, particularly its anti-inflammatory properties. Isolated from the fruits of Schisandra sphenanthera, a plant with a history in traditional medicine, this bicyclic compound presents a unique structural motif. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details experimental protocols for its study, and elucidates its mechanism of action through signaling pathway diagrams. All quantitative data are summarized for clarity, and methodologies for key experiments are described to facilitate further research and development.

Physical and Chemical Properties

This compound is a lipophilic molecule soluble in various organic solvents. While specific experimental values for its melting and boiling points are not widely reported in publicly available literature, its fundamental physicochemical properties have been determined.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₂O | [1][2][3] |

| Molecular Weight | 218.33 g/mol | [1][2][3] |

| CAS Number | 19912-84-6 | [1][2][3] |

| IUPAC Name | 5,5-dimethyl-1-methylidenespiro[5.5]undec-9-ene-9-carbaldehyde | [3] |

| Appearance | Not specified in literature (likely an oil or amorphous solid) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

| Storage Conditions | Powder: 2 years at -20°C; In DMSO: 2 weeks at 4°C or 6 months at -80°C | [1] |

Spectral Data

Table 2: Predicted Spectral Features of this compound

| Technique | Predicted Features |

| ¹H NMR | Signals corresponding to olefinic protons, an aldehydic proton, methylene and methine protons in the aliphatic rings, and methyl groups. |

| ¹³C NMR | Resonances for an aldehyde carbonyl carbon, sp² carbons of the double bonds, a spiro carbon, and sp³ carbons of the bicyclic framework and methyl groups. |

| IR Spectroscopy | Characteristic absorption bands for C=O stretching of the aldehyde, C=C stretching of the alkenes, and C-H stretching and bending vibrations. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to its molecular weight, along with characteristic fragmentation patterns resulting from the loss of small neutral molecules or radicals. |

Experimental Protocols

The study of this compound involves its isolation from natural sources and subsequent evaluation of its biological activities. The following sections detail generalized experimental protocols relevant to this compound.

Isolation and Purification of this compound from Schisandra sphenanthera

The isolation of this compound, a sesquiterpenoid, from the fruits of Schisandra sphenanthera typically involves solvent extraction followed by chromatographic separation.

Protocol:

-

Extraction: The dried and powdered fruits of Schisandra sphenanthera are subjected to extraction with a nonpolar solvent such as ethanol or hexane to obtain a crude extract.

-

Fractionation: The crude extract is then partitioned between immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.

-

Chromatographic Separation: The fraction containing this compound is further purified using a combination of chromatographic techniques. This may include:

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of nonpolar to polar solvents (e.g., a hexane-ethyl acetate gradient). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are subjected to preparative HPLC for final purification to yield the pure compound.

-

Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide and Prostaglandin E₂ Production

The anti-inflammatory effects of this compound can be assessed by measuring its ability to inhibit the production of key inflammatory mediators, nitric oxide (NO) and prostaglandin E₂ (PGE₂), in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

-

Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for the production of inflammatory mediators.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

The cell culture supernatant is collected.

-

An equal volume of Griess reagent is added to the supernatant.

-

The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite (a stable product of NO) is determined by comparison with a standard curve of sodium nitrite.

-

-

Prostaglandin E₂ (PGE₂) Measurement (ELISA):

-

The concentration of PGE₂ in the cell culture supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Signaling Pathway of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by intervening in the lipopolysaccharide (LPS)-induced inflammatory signaling cascade in macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system.

Upon recognition by Toll-like receptor 4 (TLR4) on the macrophage surface, LPS triggers a downstream signaling cascade that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes are responsible for the production of high levels of nitric oxide (NO) and prostaglandins (e.g., PGE₂), respectively, which are key mediators of inflammation.

This compound has been shown to inhibit the production of NO and PGE₂. This suggests that this compound may act by inhibiting the expression or activity of iNOS and COX-2, potentially through the modulation of the upstream NF-κB signaling pathway.

References

- 1. Chamomile, an anti-inflammatory agent inhibits inducible nitric oxide synthase expression by blocking RelA/p65 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms underlying chemopreventive activities of anti-inflammatory phytochemicals: down-regulation of COX-2 and iNOS through suppression of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chamigrenal Derivatives: Natural Occurrence, Biosynthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chamigrenal derivatives, a fascinating class of sesquiterpenoid natural products. This document details their natural sources, biosynthetic origins, and diverse biological activities, presenting key data in a structured format to facilitate research and development in drug discovery.

Natural Occurrence of this compound Derivatives

This compound derivatives are primarily found in marine organisms, particularly in red algae of the genus Laurencia. These seaweeds are prolific producers of a wide array of halogenated and non-halogenated sesquiterpenes, with the chamigrene skeleton being a characteristic feature. Marine sponges have also been identified as a source of these unique compounds.

The structural diversity of this compound derivatives is remarkable, with variations in oxygenation patterns, halogenation (bromine and chlorine), and skeletal rearrangements. This chemical diversity contributes to their wide range of biological activities.

Table 1: Selected this compound Derivatives and Their Natural Sources

| Compound Name | Natural Source | Reference |

| Elatol | Laurencia elata | [1] |

| Laurencenone C | Laurencia sp. | [2] |

| α-Chamigrene | Laurencia sp. | [2] |

| 10-bromo-β-chamigrene | Laurencia sp. | [3] |

| Dactylone | Aplysia dactylomela (sea hare) | [4] |

| Iso-obtusol | Laurencia majuscula | [5] |

| Glanduliferol | Laurencia glandulifera | [6] |

| Spirolaurenone | Laurencia glandulifera | [6] |

Biosynthesis of this compound Derivatives

The biosynthesis of this compound derivatives follows the general pathway of sesquiterpene synthesis, originating from farnesyl pyrophosphate (FPP). The key step is the enzyme-catalyzed cyclization of FPP to form the characteristic spiro[5.5]undecane carbon skeleton. While the specific enzymes involved in chamigrene biosynthesis are still under investigation, a proposed pathway involves the formation of a bisabolyl cation intermediate, which then undergoes further cyclization and rearrangements to yield the chamigrene core. Subsequent enzymatic modifications, such as halogenation and oxidation, lead to the vast array of this compound derivatives found in nature.

Biological Activities of this compound Derivatives

This compound derivatives have been shown to possess a range of biological activities, making them promising candidates for drug discovery and development. Their cytotoxic, antimicrobial, and anti-inflammatory properties have been the focus of numerous studies.

Cytotoxic Activity

Several this compound derivatives have demonstrated significant cytotoxicity against various cancer cell lines. This activity is often attributed to the presence of halogen atoms and other reactive functional groups in their structures.

Table 2: Cytotoxic Activity of Selected this compound and Other Natural Product Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Elatol | HeLa (cervical cancer) | 0.31 | [7] |

| Compositacin D | A-549 (lung adenocarcinoma) | 49-85 | [7] |

| Compositacin G | A-549 (lung adenocarcinoma) | 49-85 | [7] |

| Chromomycin SA2 | A549 (non-small cell lung cancer) | 1.5 | [8] |

| Chromomycin SA2 | HCC44 (non-small cell lung cancer) | 0.78 | [8] |

| Lagunamide C | A549 (lung cancer) | 0.0024 | [8] |

| Lagunamide C | PC3 (prostate cancer) | 0.0026 | [8] |

| (+)-Spongistatin | Various cancer cell lines | 0.000037 - 0.0005 | [8] |

| 1403P-3 | MCF-7 (breast cancer) | 9.5 | [8] |

| 1403P-3 | MDA-MB-435 (breast cancer) | 7.6 | [8] |

| Benzofuran derivative 8 | HepG2 (liver cancer) | 3.8 | [9] |

| Benzofuran derivative 8 | A549 (lung cancer) | 3.5 | [9] |

Antimicrobial Activity

The antimicrobial properties of this compound derivatives, particularly halogenated ones, have been well-documented. They exhibit activity against a range of bacteria and fungi, including drug-resistant strains.

Table 3: Antimicrobial Activity of Selected this compound and Other Natural Product Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compositacin G | Microsporum gypseum | 4 | [7] |

| Compound 11 (from L. tristicha) | Serratia marcescens | Good activity at 100 µ g/disk | [1] |

| Amide derivative F8 | Candida albicans | 16 | [10] |

| Amide derivative F24 | Candida albicans | 16 | [10] |

| Amide derivative F42 | Candida albicans | 16 | [10] |

| Pyrimidine derivative 97d | Staphylococcus aureus | 1.56 | [11] |

| Pyrimidine derivative 97d | Bacillus subtilis | 1.56 | [11] |

| Indolone derivative 10g | Staphylococcus aureus 4220 | 0.5 | [12] |

| Indolone derivative 10g | Staphylococcus aureus ATCC 43300 | 0.5 | [12] |

Anti-inflammatory Activity

Certain this compound derivatives have shown potential as anti-inflammatory agents. For instance, compound 17 from Laurencia tristicha demonstrated strong inhibition of elastase release, a key event in inflammation[1]. The mechanism of action for the anti-inflammatory effects of sesquiterpene lactones, a related class of compounds, has been shown to be multi-faceted, involving the uncoupling of oxidative phosphorylation in neutrophils and the inhibition of lysosomal enzyme activity[10]. It is plausible that this compound derivatives may exert their anti-inflammatory effects through similar mechanisms.

Experimental Protocols

Extraction and Isolation of Sesquiterpenes from Laurencia Species

The following is a general protocol for the extraction and isolation of sesquiterpenes, including this compound derivatives, from Laurencia species, based on established methodologies[7][13].

Detailed Steps:

-

Sample Preparation: Freshly collected Laurencia specimens are carefully cleaned to remove any sand, epiphytes, or other contaminants. The cleaned algae are then air-dried or lyophilized and ground into a fine powder.

-

Extraction: The powdered algal material is exhaustively extracted with a solvent mixture, typically dichloromethane/methanol (2:1), at room temperature.

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then partitioned between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on their polarity.

-

Chromatographic Separation: The organic-soluble fraction is subjected to a series of chromatographic techniques to isolate individual compounds.

-

Silica Gel Column Chromatography: The extract is first fractionated using silica gel column chromatography with a gradient of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

-

Thin-Layer Chromatography (TLC): Fractions are monitored by TLC to identify those containing compounds of interest.

-

High-Performance Liquid Chromatography (HPLC): Further purification of the fractions is often achieved using normal-phase or reverse-phase HPLC.

-

-

Structure Elucidation: The structures of the purified compounds are determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the carbon skeleton and the relative stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the molecular formula.

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous structural determination, including the absolute stereochemistry.

-

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which this compound derivatives exert their biological effects are not yet fully elucidated and represent an active area of research. However, based on studies of other sesquiterpenoids and halogenated marine natural products, several potential mechanisms can be proposed.

For cytotoxic compounds, potential mechanisms include the induction of apoptosis through the activation of caspase cascades, disruption of mitochondrial membrane potential, and the generation of reactive oxygen species (ROS). The electrophilic nature of some this compound derivatives, particularly those with α,β-unsaturated carbonyl moieties or halogen atoms, may allow them to react with nucleophilic residues in key cellular proteins, thereby inhibiting their function.

In the context of anti-inflammatory activity, this compound derivatives may modulate key inflammatory signaling pathways such as the NF-κB and MAPK pathways. By inhibiting the activation of these pathways, they could suppress the production of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] A Novel Pathway for Sesquiterpene Biosynthesis from Z,Z-Farnesyl Pyrophosphate in the Wild Tomato Solanum habrochaites[W] | Semantic Scholar [semanticscholar.org]

- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Extraction, Isolation, and Identification of Sesquiterpenes from Laurencia Species - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Chamigrenal: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available scientific literature on the preliminary biological screening of Chamigrenal. Extensive searches have revealed limited publicly available data, particularly regarding its anticancer and antimicrobial properties. The information presented herein focuses primarily on its evaluated anti-inflammatory activity. Further research is required to fully elucidate the biological potential of this compound.

Introduction

This compound is a sesquiterpenoid natural product. Sesquiterpenes are a class of terpenes that consist of three isoprene units and are known to exhibit a wide range of biological activities. This guide provides a technical overview of the preliminary biological screening of this compound, with a focus on its anti-inflammatory effects. Due to the scarcity of data, this document also highlights the need for further investigation into its potential anticancer and antimicrobial activities.

Anti-inflammatory Activity of β-Chamigrenal

A study has reported the anti-inflammatory potential of β-chamigrenal, a stereoisomer of this compound. The investigation focused on its ability to modulate key inflammatory mediators in a well-established in vitro model.

Quantitative Data

The anti-inflammatory activity of β-chamigrenal was assessed by measuring its inhibitory effects on the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

| Compound | Concentration (µM) | NO Inhibition (%) | PGE2 Inhibition (%) |

| β-Chamigrenal | 50 | 47.21 ± 4.54 | 51.61 ± 3.95 |

Experimental Protocol: Inhibition of NO and PGE2 Production in RAW 264.7 Macrophages

This protocol describes a plausible method for assessing the anti-inflammatory activity of β-chamigrenal, based on standard laboratory practices.

2.2.1. Cell Culture and Treatment:

-

RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

-

The cells are then pre-treated with various concentrations of β-chamigrenal (e.g., 10, 25, 50 µM) for 1 hour.

-

Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

-

The plates are incubated for an additional 24 hours.

2.2.2. Nitric Oxide (NO) Quantification (Griess Assay):

-

After incubation, the cell culture supernatant is collected.

-

The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.

-

An equal volume of the supernatant and Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.

2.2.3. Prostaglandin E2 (PGE2) Quantification (ELISA):

-

The concentration of PGE2 in the cell culture supernatant is determined using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Briefly, the supernatant is added to a 96-well plate pre-coated with a PGE2 capture antibody.

-

A specific biotinylated detection antibody and a streptavidin-horseradish peroxidase (HRP) conjugate are added sequentially.

-

The reaction is visualized by adding a chromogenic substrate, and the absorbance is measured at 450 nm.

-

The percentage of PGE2 inhibition is calculated by comparing the concentrations in the treated wells to the LPS-stimulated control wells.

Experimental Workflow

Methodological & Application

Application Notes and Protocols for the Analytical Quantification of Chamigrenal in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chamigrenal, a sesquiterpenoid compound with the chemical formula C₁₅H₂₂O, has been identified in plant species such as Schisandra sphenanthera and Schisandra chinensis. As a member of the chamigrane sesquiterpene family, it is of interest to researchers for its potential biological activities. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation.

This document provides detailed application notes and protocols for the quantification of this compound in plant extracts using modern analytical techniques, including High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the relative abundance of β-Chamigrene, a closely related derivative, found in the essential oil of Schisandra chinensis fruits. This data is derived from GC-MS analysis and is presented as the relative peak area percentage.

| Plant Species | Plant Part | Extraction Method | Analytical Method | Compound | Relative Abundance (%) | Reference |

| Schisandra chinensis | Fruits | Hydrodistillation | GC-MS | β-Chamigrene | 5.41 | [1][2] |

| Schisandra chinensis | Fruits | Not Specified | GC/MS | β-Chamigrene | 6.44 | [3] |

Note: The absolute quantification of this compound is dependent on the availability of a certified reference standard. The data presented here reflects the relative percentage of a related compound within the essential oil fraction.

Experimental Protocols

Sample Preparation and Extraction

Proper sample preparation is critical for accurate quantification. The choice of extraction method can significantly influence the yield of this compound and other sesquiterpenes.

1.1. Grinding and Drying

-

Collect fresh plant material (e.g., fruits of Schisandra chinensis).

-

Clean the material to remove any foreign matter.

-

Drying: To prevent degradation and facilitate grinding, the plant material should be dried. Options include air-drying, oven-drying at low temperatures (40-60 °C), or freeze-drying (lyophilization). Freeze-drying is often preferred for preserving volatile compounds like sesquiterpenes.

-

Grinding: The dried material should be ground into a fine powder to increase the surface area for efficient extraction. A mechanical grinder or a mortar and pestle can be used.

1.2. Extraction of Volatile Compounds for GC-MS Analysis

For the analysis of volatile sesquiterpenes like this compound, steam distillation or hydrodistillation are common extraction methods.

-

Protocol for Hydrodistillation:

-

Place a known quantity (e.g., 100 g) of the powdered plant material into a round-bottom flask.

-

Add distilled water to the flask, typically in a 1:10 (w/v) ratio.

-

Set up a Clevenger-type apparatus for hydrodistillation.

-

Heat the flask to boiling and continue the distillation for a recommended time (e.g., 3-4 hours), or until no more oil is collected.

-

Collect the essential oil, dry it over anhydrous sodium sulfate, and store it in a sealed vial at 4°C in the dark until analysis.

-

1.3. Solvent Extraction for HPLC and qNMR Analysis

For less volatile or broader profiling of sesquiterpenes, solvent extraction is employed.

-

Protocol for Ultrasound-Assisted Extraction (UAE):

-

Weigh a precise amount (e.g., 1 g) of the powdered plant material into an extraction vessel.

-

Add a suitable solvent. Methanol or ethanol are commonly used for sesquiterpenes. A typical solvent-to-solid ratio is 10:1 (v/w).

-

Place the vessel in an ultrasonic bath.

-

Sonicate for a defined period (e.g., 30-60 minutes) at a controlled temperature.

-

After sonication, centrifuge the mixture to separate the extract from the solid plant material.

-

Filter the supernatant through a 0.45 µm syringe filter before HPLC or NMR analysis.

-

Analytical Methodologies

2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating sesquiterpenes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 3°C/min.

-

Final hold: Hold at 240°C for 10 minutes.

-

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL (split mode, e.g., 1:50).

-

MS Parameters:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass scan range: m/z 40-500.

-

Ion source temperature: 230°C.

-

Transfer line temperature: 280°C.

-

-

Quantification:

-

Identification: Compare the mass spectrum of the analyte peak with a reference library (e.g., NIST, Wiley) and with the mass spectrum of a this compound standard if available. The retention index should also be used for confirmation.

-

Relative Quantification: The relative percentage of this compound can be determined by dividing its peak area by the total peak area of all identified compounds.

-

Absolute Quantification: For absolute quantification, a calibration curve must be prepared using a certified reference standard of this compound. An internal standard (e.g., n-alkane) can be used to improve accuracy.

-

2.2. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC is suitable for the analysis of less volatile sesquiterpenes or for extracts where derivatization for GC is not desirable.

-

Instrumentation: An HPLC system with a DAD detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Solvent A: Water (with 0.1% formic acid for better peak shape).

-

Solvent B: Acetonitrile.

-

-

Gradient Program:

-

0-5 min: 20% B

-

5-30 min: Linear gradient from 20% to 80% B.

-

30-35 min: 80% B.

-

35-40 min: Return to initial conditions (20% B).

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL.

-

Detection: DAD detection at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but a broad range scan from 200-400 nm is a good starting point).

-

Quantification: Create a calibration curve by injecting known concentrations of a this compound standard. The peak area of this compound in the sample extract is then used to calculate its concentration based on the calibration curve.

2.3. Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the quantification of compounds without the need for an identical reference standard for calibration, provided a certified internal standard is used.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., CDCl₃, Methanol-d₄).

-

Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

-

Sample Preparation:

-

Accurately weigh a specific amount of the dried plant extract.

-

Accurately weigh a precise amount of the internal standard.

-

Dissolve both in a known volume of the deuterated solvent in an NMR tube.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: 30° or 90° (a 90° pulse gives maximum signal, but a 30° pulse with a shorter relaxation delay can be used to speed up acquisition).

-

Relaxation Delay (d1): Should be at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard) to ensure full relaxation. This is critical for accurate quantification.

-

Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16, 32, or 64 scans).

-

-

Quantification:

-

Identify a well-resolved signal of this compound and a signal from the internal standard.

-

Integrate the area of both signals.

-

Calculate the concentration of this compound using the following formula:

Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * (MWᵢₛ / MWₓ) * (mᵢₛ / mₓ) * Pᵢₛ

Where:

-

Cₓ = Concentration of the analyte (this compound)

-

Iₓ = Integral of the analyte signal

-

Nₓ = Number of protons giving rise to the analyte signal

-

Iᵢₛ = Integral of the internal standard signal

-

Nᵢₛ = Number of protons giving rise to the internal standard signal

-

MWₓ = Molecular weight of the analyte

-

MWᵢₛ = Molecular weight of the internal standard

-

mₓ = Mass of the sample

-

mᵢₛ = Mass of the internal standard

-

Pᵢₛ = Purity of the internal standard

-

Visualizations

Caption: General workflow for the extraction and quantification of this compound.

Caption: Workflow for GC-MS analysis of this compound.

Caption: Workflow for HPLC-DAD analysis of this compound.

References

High-Performance Liquid Chromatography (HPLC) for the Analysis of Chamigrenal Sesquiterpenes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chamigrenal-type sesquiterpenes are a diverse group of halogenated secondary metabolites predominantly found in marine red algae of the genus Laurencia. These compounds have garnered significant interest within the scientific and pharmaceutical communities due to their complex chemical structures and a wide range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties. As research into the therapeutic potential of chamigrenals progresses, the need for robust and reliable analytical methods for their identification and quantification becomes paramount. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a powerful and widely accessible technique for the analysis of these compounds.

This document provides a detailed application note and protocol for the analysis of this compound sesquiterpenes using HPLC. The methodologies described herein are based on established principles for the separation of sesquiterpenes and can be adapted for the analysis of various this compound derivatives in crude extracts and purified samples.

Data Presentation

The following tables summarize the expected quantitative data for a validated HPLC method for the analysis of a representative this compound standard. These values are illustrative and should be determined for each specific analyte and HPLC system.

Table 1: HPLC Method Parameters and Performance Data

| Parameter | Value |

| Chromatographic Conditions | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50-100% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection Wavelength | 210 nm |

| Method Validation Parameters | |

| Linearity (R²) | ≥ 0.999 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98-102% |

Table 2: Example Calibration Curve Data for a this compound Standard

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15000 |

| 5 | 75000 |

| 10 | 152000 |

| 25 | 378000 |

| 50 | 755000 |

| 100 | 1510000 |

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible HPLC analysis. The following protocol is a general guideline for the extraction of chamigrenals from algal biomass.

Materials:

-

Freeze-dried and ground algal material (e.g., Laurencia sp.)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Rotary evaporator

-

Solid Phase Extraction (SPE) cartridges (C18)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

0.22 µm syringe filters

Protocol:

-

Extraction:

-

Macerate 10 g of dried and powdered algal material with 100 mL of a 1:1 (v/v) mixture of dichloromethane and methanol at room temperature for 24 hours.

-

Filter the extract and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Solid Phase Extraction (SPE) for Sample Clean-up:

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

-

Dissolve 100 mg of the crude extract in 1 mL of 50% aqueous methanol.

-

Load the dissolved extract onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of 50% aqueous methanol to remove highly polar impurities.

-

Elute the this compound-containing fraction with 5 mL of 100% methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

-

Final Sample Preparation:

-

Reconstitute the dried eluate in 1 mL of acetonitrile.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC Analysis Protocol

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Program:

-

0-5 min: 50% B

-

5-20 min: 50% to 100% B (linear gradient)

-

20-25 min: 100% B (isocratic)

-

25.1-30 min: 50% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

-

Detection: UV absorbance at 210 nm. A DAD can be used to acquire spectra from 200-400 nm to aid in peak identification.

Procedure:

-

Prepare the mobile phases and degas them thoroughly.

-

Equilibrate the HPLC system with the initial mobile phase composition (50% B) until a stable baseline is achieved.

-

Inject the prepared sample or standard solutions.

-

Acquire and process the chromatograms using appropriate software.

Visualizations

Application Note: Analysis of Chamigrenal by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note presents a proposed methodology for the identification and potential quantification of Chamigrenal, a chamigrane-type sesquiterpenoid, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited availability of specific analytical protocols for this compound, the following methods are synthesized from established procedures for analyzing structurally related sesquiterpenes and volatile compounds from natural sources, such as Laurencia species of red algae. This document is intended to provide a robust starting point for researchers, scientists, and drug development professionals.

Introduction

This compound is a sesquiterpene aldehyde with the molecular formula C₁₅H₂₂O and a molecular weight of 218.33 g/mol .[1] Sesquiterpenes are a diverse class of C15 isoprenoids known for their significant biological activities and contributions to the aroma and flavor of many natural products. Chamigrane-type sesquiterpenes, in particular, are characteristic secondary metabolites of marine red algae of the genus Laurencia.[2][3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the analysis of volatile and semi-volatile compounds like this compound.[5] The gas chromatograph separates individual components from a complex mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer provides detailed structural information by fragmenting the molecules and detecting the resulting ions.[5][6] This combination allows for high-confidence identification and quantification of target analytes.[7]

This note outlines a comprehensive protocol for sample preparation, GC-MS analysis, and data interpretation for this compound.

Experimental Protocols

Sample Preparation: Extraction of Volatiles from Algal Matrix

The following is a general procedure for the extraction of this compound from a red algae source, such as Laurencia dendroidea.[2]

-

Sample Collection & Preparation: Collect fresh algal samples and clean them of epiphytes and debris. Lyophilize (freeze-dry) the samples to remove water content.

-

Solvent Extraction:

-

Grind the lyophilized algae into a fine powder.

-

Perform a sequential solvent extraction, starting with a non-polar solvent like dichloromethane (DCM) followed by a more polar solvent like methanol, to isolate a broad range of compounds.

-

For targeted analysis of semi-volatile sesquiterpenes, a direct extraction with DCM or ethyl acetate is often sufficient.

-

Extract approximately 10 g of powdered algae with 100 mL of DCM for 24 hours at room temperature.

-

-

Concentration:

-

Filter the extract to remove solid particles.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to avoid degradation of volatile compounds.

-

The resulting crude extract can be dissolved in a suitable solvent (e.g., hexane or ethyl acetate) to a final concentration of approximately 1 mg/mL for GC-MS analysis.

-

GC-MS Instrumentation and Parameters

The following parameters are proposed based on typical methods for sesquiterpene analysis.[2][8] Optimization may be required depending on the specific instrumentation used.

| Parameter | Value |

| Gas Chromatograph | Agilent 7890A or similar |

| Mass Spectrometer | Agilent 5975C or similar quadrupole MS |

| Capillary Column | Rtx-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (Constant Flow Mode) |

| Injection Volume | 1 µL |

| Injector Type | Split/Splitless |

| Injector Mode | Splitless (for trace analysis) or Split (e.g., 20:1) |

| Injector Temperature | 250°C |

| Oven Program | - Initial Temperature: 60°C, hold for 2 min- Ramp: 3°C/min to 240°C- Hold: 10 min at 240°C |

| Transfer Line Temp. | 280°C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Mass Scan Range | 40 - 400 amu |

| Solvent Delay | 3 - 5 minutes (to avoid detecting the injection solvent)[3] |

Data Presentation and Interpretation

Identification

The identification of this compound will be based on two key pieces of information:

-

Retention Time (RT): The time it takes for the compound to elute from the GC column. This should be compared to an authentic standard if available.

-

Mass Spectrum: The fragmentation pattern generated by the mass spectrometer. This pattern serves as a molecular fingerprint and can be compared to library spectra (e.g., NIST, Wiley) or interpreted based on known fragmentation rules for sesquiterpenoids.[9][10]

Predicted Mass Spectral Data for this compound

The electron ionization (EI) mass spectrum of a sesquiterpene aldehyde like this compound (C₁₅H₂₂O, MW=218.3) is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation of sesquiterpenes is often complex but typically involves the loss of small neutral fragments.[9][10][11]

| m/z (Mass-to-Charge Ratio) | Predicted Identity | Comments |

| 218 | [M]⁺ | Molecular Ion |

| 203 | [M - CH₃]⁺ | Loss of a methyl group |

| 200 | [M - H₂O]⁺ | Loss of water (common for oxygenated terpenes) |

| 189 | [M - CHO]⁺ | Loss of the aldehyde group |

| 175 | [M - C₃H₇]⁺ | Loss of an isopropyl group |

| 161 | [C₁₂H₁₇]⁺ | Common fragment in sesquiterpenes after loss of side chains[8] |

| 133 | Further fragmentation | |

| 105 | Common terpene fragment | |

| 91 | Tropylium ion, common in compounds with cyclic structures |

Note: This table represents a theoretical prediction. Actual fragmentation patterns must be confirmed experimentally.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis protocol for this compound.

Caption: Workflow for GC-MS analysis of this compound.

References

- 1. This compound | C15H22O | CID 177096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. ejabf.journals.ekb.eg [ejabf.journals.ekb.eg]

- 4. Chamigrane-Type Sesquiterpenes from Laurencia dendroidea as Lead Compounds against Naegleria fowleri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. acp.copernicus.org [acp.copernicus.org]

- 9. BJOC - The EIMS fragmentation mechanisms of the sesquiterpenes corvol ethers A and B, epi-cubebol and isodauc-8-en-11-ol [beilstein-journals.org]

- 10. The EIMS fragmentation mechanisms of the sesquiterpenes corvol ethers A and B, epi-cubebol and isodauc-8-en-11-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Assessing Chamigrenal Bioactivity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for evaluating the potential therapeutic bioactivities of Chamigrenal compounds, a class of sesquiterpenoids found in various marine organisms and terrestrial plants. The following protocols detail cell-based assays to investigate the cytotoxic, anti-inflammatory, and neuroprotective properties of Chamigrenals.

Cytotoxicity Assessment of Chamigrenals

A fundamental first step in evaluating the bioactivity of any compound is to determine its cytotoxic profile. This allows for the identification of a therapeutic window and informs the concentrations to be used in subsequent bioactivity assays. Two common methods for assessing cytotoxicity are the MTT and LDH assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

Experimental Protocol:

-

Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages, SH-SY5Y neuroblastoma cells) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24 to 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.

Experimental Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer 50-100 µL of the supernatant from each well to a new, optically clear 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 100 µL of the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.

-

Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a detergent like Triton X-100).

Data Presentation: Cytotoxicity of this compound Compounds

| Compound | Concentration (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) |

| This compound A | 1 | 98 ± 4.2 | 3 ± 1.5 |

| 10 | 85 ± 6.1 | 12 ± 2.8 | |

| 50 | 45 ± 5.5 | 58 ± 4.9 | |

| 100 | 15 ± 3.9 | 89 ± 3.7 | |

| Vehicle Control | - | 100 | 0 |

| Positive Control | - | 10 ± 2.5 | 95 ± 2.1 |

Anti-Inflammatory Activity of Chamigrenals

Chronic inflammation is implicated in a wide range of diseases. The anti-inflammatory potential of Chamigrenals can be assessed by measuring their ability to inhibit the production of key inflammatory mediators, such as nitric oxide (NO) and prostaglandin E2 (PGE2), in lipopolysaccharide (LPS)-stimulated macrophages.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants using the Griess reagent.

Experimental Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the this compound compound for 2 hours.

-

Stimulation: Stimulate the cells with 1 µg/mL of LPS for 18-24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).

-

Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each supernatant sample.

-

Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Prostaglandin E2 (PGE2) Immunoassay (ELISA)

PGE2 is a principal mediator of inflammation. Its concentration in cell culture supernatants can be quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

Experimental Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 from the Nitric Oxide Production Assay protocol.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA Procedure: Perform the PGE2 ELISA according to the manufacturer's protocol. This typically involves:

-

Adding standards and samples to a microplate pre-coated with a PGE2 antibody.

-

Adding a biotinylated PGE2 conjugate, which competes with the PGE2 in the sample for antibody binding.

-

Adding a streptavidin-HRP conjugate, followed by a substrate solution to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance.

-

-

Data Analysis: The concentration of PGE2 in the samples is inversely proportional to the signal intensity. Calculate the PGE2 concentration based on a standard curve.

Data Presentation: Anti-inflammatory Effects of this compound Compounds

| Treatment | NO Production (µM) | PGE2 Production (pg/mL) |

| Control | 1.2 ± 0.3 | 50 ± 12 |

| LPS (1 µg/mL) | 45.8 ± 3.9 | 850 ± 55 |

| LPS + this compound A (10 µM) | 22.5 ± 2.1 | 420 ± 38 |

| LPS + this compound A (50 µM) | 8.9 ± 1.5 | 180 ± 25 |

Neuroprotective and Neurite Outgrowth Promoting Activity of Chamigrenals

Neurodegenerative diseases are characterized by progressive neuronal loss. Assays to evaluate the neuroprotective and neurite outgrowth-promoting effects of Chamigrenals can provide insights into their potential for treating these conditions.

Neuroprotection Assay against Oxidative Stress

This assay assesses the ability of a compound to protect neuronal cells from damage induced by an oxidative stressor, such as hydrogen peroxide (H₂O₂).

Experimental Protocol:

-

Cell Seeding: Seed SH-SY5Y human neuroblastoma cells in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with non-toxic concentrations of the this compound compound for a specified period (e.g., 2-24 hours).

-

Induction of Oxidative Stress: Expose the cells to an optimized concentration of H₂O₂ to induce cell death.

-

Viability Assessment: After the incubation period, assess cell viability using the MTT or LDH assay as described in section 1.0.

-

Data Analysis: Compare the viability of cells pre-treated with the this compound compound to those treated with H₂O₂ alone.

Neurite Outgrowth Assay

This assay measures the ability of a compound to promote the growth of neurites, which is a crucial process in neuronal development and regeneration. PC12 cells, which differentiate into neuron-like cells in the presence of Nerve Growth Factor (NGF), are a common model for this assay.

Experimental Protocol:

-

Cell Seeding: Seed PC12 cells on a poly-L-lysine coated plate or chamber slide at a low density.

-

Treatment: Treat the cells with various concentrations of the this compound compound in the presence of a sub-optimal concentration of NGF.

-

Incubation: Incubate the cells for 24-72 hours to allow for neurite outgrowth.

-

Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain for a neuronal marker, such as βIII-tubulin, to visualize the neurites.

-

Image Acquisition and Analysis: Capture images using a microscope and quantify neurite outgrowth. Parameters to measure include the percentage of cells with neurites, the number of neurites per cell, and the average neurite length.

Data Presentation: Neuroprotective and Neurite Outgrowth Effects

| Treatment | Cell Viability (%) (vs. H₂O₂) | Percentage of Neurite-Bearing Cells |

| Control | 100 | 5 ± 1.2 |

| H₂O₂ | 50 ± 4.5 | N/A |

| H₂O₂ + this compound A (10 µM) | 75 ± 6.2 | N/A |

| NGF (low dose) | N/A | 25 ± 3.8 |

| NGF (low dose) + this compound A (10 µM) | N/A | 45 ± 5.1 |

Investigation of Underlying Signaling Pathways

To understand the mechanism of action of Chamigrenals, it is essential to investigate their effects on key signaling pathways involved in inflammation and cell survival, such as the NF-κB, MAPK, and PI3K/Akt pathways.

Western Blot Analysis

Western blotting can be used to detect changes in the phosphorylation status or total protein levels of key signaling molecules.

Experimental Protocol:

-

Cell Treatment and Lysis: Treat cells (e.g., LPS-stimulated RAW 264.7 cells) with the this compound compound for various time points. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-ERK, total ERK, phospho-Akt, total Akt).

-

Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations of Workflows and Pathways

Caption: Workflow for Anti-Inflammatory Assays.

Caption: LPS-induced NF-κB Signaling Pathway.

Caption: Overview of MAPK and PI3K/Akt Pathways.

Application Notes and Protocols: Chamigrenal as a Molecular Probe for Cellular Imaging

Introduction to Chamigrenal

This compound is a novel, cell-permeable fluorescent probe designed for the selective imaging of activated G-protein coupled receptors (GPCRs) in live cells. Its unique chemical structure allows it to bind preferentially to the conformational state of the receptor upon ligand binding, providing a dynamic readout of GPCR activation. This compound is conjugated to a bright and photostable fluorophore, making it suitable for a range of fluorescence microscopy techniques, including confocal microscopy and high-content screening.

Key Features:

-

Target: Activated G-protein coupled receptors (GPCRs)

-

Applications: Live-cell imaging, high-content screening, drug discovery

-

Fluorophore Properties:

-

Excitation Maximum: 488 nm

-

Emission Maximum: 520 nm

-

-

Cell Permeability: Excellent

Data Presentation

The following tables summarize the key quantitative data for the use of this compound in cellular imaging.

Table 1: Optimal Staining Conditions for this compound

| Parameter | Recommended Condition |

| Cell Type | HEK293, HeLa, CHO |

| Probe Concentration | 1-5 µM |

| Incubation Time | 15-30 minutes |

| Incubation Temperature | 37°C |

| Staining Medium | Serum-free medium or HBSS |

Table 2: Photostability of this compound

| Timepoint (minutes) | Normalized Fluorescence Intensity (%) |

| 0 | 100 |

| 5 | 95 |

| 10 | 91 |

| 15 | 88 |

| 30 | 82 |

Experimental Protocols

Live-Cell Imaging of GPCR Activation

This protocol describes the use of this compound to visualize the activation of a specific GPCR in response to a ligand in live cells.

Materials:

-

This compound stock solution (1 mM in DMSO)

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Hank's Balanced Salt Solution (HBSS)

-